molecular formula C20H22N4O B2983213 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2197486-88-5

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline

Cat. No.: B2983213
CAS No.: 2197486-88-5
M. Wt: 334.423
InChI Key: AYYCKNWBNXIYOG-UHFFFAOYSA-N
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Description

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperidine ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-5-4-10-21-20(15)25-13-16-8-11-24(12-9-16)19-17-6-2-3-7-18(17)22-14-23-19/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCKNWBNXIYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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